Superior Pt²⁺ Chelation Affinity: A Unique Mechanism for Oxaliplatin-Induced CIPN
Fodipir (DPDP) demonstrates a unique and critical mechanism of action for the prevention and treatment of oxaliplatin-associated chemotherapy-induced peripheral neuropathy (CIPN). Unlike the MnSOD-mimetic mechanism of mangafodipir, fodipir's efficacy in CIPN is attributed to its high-affinity chelation and subsequent renal elimination of neurotoxic Pt²⁺ [1]. Electron paramagnetic resonance (EPR) competition studies have established that the formation constant (logK_ML) for the PtDPDP complex is greater than 19, which is significantly higher than that of the corresponding ZnDPDP complex [1]. This indicates that Pt²⁺ outcompetes both Mn²⁺ and endogenous Zn²⁺ for binding to fodipir, providing a quantifiable basis for its neuroprotective effect that is distinct from its antioxidant activity [1].
| Evidence Dimension | Metal-ligand complex stability (Formation Constant, logK_ML) |
|---|---|
| Target Compound Data | PtDPDP complex: logK_ML > 19 |
| Comparator Or Baseline | ZnDPDP complex: logK_ML ≈ 19; MnDPDP complex: logK_ML ≈ 15 |
| Quantified Difference | PtDPDP complex is more stable than ZnDPDP (logK_ML > 19 vs ≈ 19) and significantly more stable than MnDPDP (logK_ML > 19 vs ≈ 15). |
| Conditions | Electron Paramagnetic Resonance (EPR) guided competition experiments using MnDPDP, K₂PtCl₄, and ZnCl₂. |
Why This Matters
This quantifiable, higher binding affinity for Pt²⁺ provides a distinct mechanistic rationale for selecting fodipir-based therapies for CIPN, an application where MnSOD mimetics like calmangafodipir have failed in clinical trials.
- [1] Karlsson, J. O. G., & Jynge, P. (2019). Evidence that fodipir (DPDP) binds neurotoxic Pt²⁺ with a high affinity: An electron paramagnetic resonance study. (As cited in IJMS 2024). View Source
